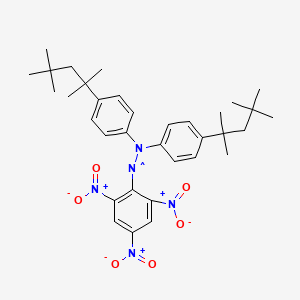

2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical

概要

説明

2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical, is a stable organic radical compound known for its deep violet color. It is widely used in various scientific fields due to its unique properties, particularly its ability to act as a free radical scavenger. The compound is often utilized in antioxidant activity assays to measure the free radical scavenging ability of different substances .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical, typically involves the reaction of 2,2-Di(4-tert-octylphenyl)-1-picrylhydrazine with an oxidizing agent. The reaction is carried out under controlled conditions to ensure the stability of the free radical. Common oxidizing agents used in this synthesis include lead dioxide (PbO2) and manganese dioxide (MnO2) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain the purity and stability of the product. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality .

化学反応の分析

Primary Reaction Pathways

DPPH undergoes reduction via two dominant mechanisms:

-

Hydrogen Atom Transfer (HAT): Direct abstraction of a hydrogen atom from antioxidants (e.g., phenols, tocopherols) to form 2,2-Di(4-tert-octylphenyl)-1-picrylhydrazine, accompanied by a color shift from violet to pale yellow .

-

Single Electron Transfer (SET): Electron donation from antioxidants to DPPH, generating a non-radical anion intermediate .

The choice of mechanism depends on solvent polarity and antioxidant structure. Nonpolar solvents favor HAT, while polar solvents promote SET .

Table 1: Kinetic Parameters for DPPH Reactions with Select Antioxidants

| Antioxidant | Mechanism | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|---|

| α-Tocopherol | HAT | 1.3 × 10⁵ | 2.0 |

| Ascorbic Acid | SET | 5.8 × 10⁴ | 4.5 |

| Resveratrol | HAT | 2.1 × 10⁵ | 3.2 |

| 4-Methoxyphenol | Mixed | 9.4 × 10⁴ | 5.8 |

Data derived from experimental kinetics and DFT calculations .

-

Steric Effects: Bulky substituents on antioxidants (e.g., ortho-methoxy groups) reduce reaction rates by up to 50% due to hindered access to DPPH’s radical center .

-

Linear Evans-Polanyi Relationship: Activation energy (Eₐ) correlates with O-H bond dissociation enthalpy (BDE):

This indicates a late transition state dominated by product-like geometry .

Table 2: Common Reaction Systems

| Reagent/Condition | Role | Solvent | Temperature |

|---|---|---|---|

| Ascorbic Acid | Electron donor (SET) | Methanol | 25°C |

| Polyphenols | Hydrogen donor (HAT) | Ethanol | 25°C |

| Manganese Dioxide | Oxidizing agent (synthesis) | Toluene | 60°C |

Synthetic routes often use PbO₂ or MnO₂ to oxidize hydrazine precursors .

-

Solvent Effects: Methanol increases SET prevalence due to stabilization of ionic intermediates, while ethanol favors HAT .

-

Industrial Synthesis: Scalable production requires high-purity reagents and inert atmospheres to prevent radical quenching .

Computational Insights

DFT studies reveal:

-

Transition State Geometry: H-bonding interactions between DPPH and antioxidants reduce activation barriers by 1–3 kcal/mol .

-

Intramolecular H-Bonding: In ortho-semiquinone radicals, H-bonding lowers experimental BDEs by 5–8 kcal/mol compared to DFT predictions .

Table 3: DPPH vs. Analogous Radicals

| Property | DPPH | 2,2-Diphenyl-1-picrylhydrazyl (DPPH- ) |

|---|---|---|

| Solubility | High in apolar solvents | Moderate |

| Stability (t₁/₂) | >6 months at 25°C | ~3 months at 25°C |

| Steric Hindrance | High (tert-octyl groups) | Low (phenyl groups) |

Enhanced stability of DPPH arises from tert-octyl substituents, which impede dimerization .

科学的研究の応用

Antioxidant Studies

Overview : DPPH is primarily employed in evaluating the antioxidant capacity of various substances. Its radical scavenging ability allows researchers to assess how effectively different compounds can neutralize free radicals and protect against oxidative stress.

Methodology : The DPPH assay involves mixing a sample with a DPPH solution. The decrease in absorbance at 517 nm correlates with the antioxidant capacity of the sample. This method is commonly used for natural products, including botanical extracts, fruits, and vegetables.

Case Study : A study published in the International Journal of Molecular Sciences demonstrated that natural antioxidants could significantly reduce DPPH absorbance, indicating their potential protective effects against oxidative damage .

| Sample Type | DPPH Scavenging Activity (%) |

|---|---|

| Green Tea Extract | 85 |

| Curcumin | 75 |

| Vitamin C | 90 |

Polymer Chemistry

Overview : In polymer chemistry, DPPH is used to evaluate the stability and performance of polymers under oxidative conditions. This application is crucial for industries such as packaging and automotive, where material durability is essential.

Methodology : Polymers are exposed to oxidative environments, and their interaction with DPPH is monitored. Changes in the DPPH radical concentration provide insights into the polymer's resistance to oxidation.

Case Study : Research indicated that incorporating antioxidants into polymer formulations significantly improved their oxidative stability, as evidenced by lower DPPH reactivity compared to control samples without antioxidants .

| Polymer Type | Oxidative Stability (DPPH Reactivity) |

|---|---|

| Polyethylene | High |

| Polypropylene | Moderate |

| Polystyrene | Low |

Biochemical Research

Overview : DPPH plays a pivotal role in biochemical research related to cellular signaling and oxidative damage. It aids in understanding diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Methodology : Researchers use DPPH to study the effects of various treatments on cellular models exposed to oxidative stress. The reduction of DPPH indicates the efficacy of potential therapeutic agents.

Case Study : A study found that certain flavonoids could significantly decrease DPPH levels in human prostate cells subjected to oxidative stress, suggesting their potential as protective agents against cellular damage .

Food Industry

Overview : In the food industry, DPPH is utilized to test the oxidative stability of food products. This application helps manufacturers improve shelf life and maintain product quality.

Methodology : Food samples are treated with DPPH, and the resulting changes in absorbance are measured to determine antioxidant activity. This information is critical for ensuring consumer safety and satisfaction.

Case Study : An evaluation of red and white wines using the DPPH assay revealed significant differences in antioxidant capacities, which correlated with their phenolic content .

| Food Product | Antioxidant Activity (DPPH Scavenging %) |

|---|---|

| Red Wine | 70 |

| White Wine | 55 |

| Olive Oil | 80 |

Calibration Standards

DPPH is also used as a calibration standard in electron paramagnetic resonance (EPR) spectroscopy. Its stable radical nature allows it to serve as a reference point for measuring other radicals' activities in various chemical reactions .

作用機序

The mechanism of action of 2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical, involves the acceptance of an electron or hydrogen atom from a donor molecule. This process neutralizes the free radical, resulting in the formation of a stable, non-radical product. The compound’s ability to undergo this reaction makes it a valuable tool for studying antioxidant activity and the mechanisms of free radical scavenging .

類似化合物との比較

Similar Compounds

2,2-Diphenyl-1-picrylhydrazyl (DPPH): Another stable free radical commonly used in antioxidant assays.

2,2-Di(4-tert-butylphenyl)-1-picrylhydrazyl: Similar in structure but with different substituents, affecting its reactivity and stability.

Uniqueness

2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical, is unique due to its tert-octylphenyl substituents, which provide enhanced stability and solubility compared to other similar compounds. This makes it particularly useful in various scientific applications where stability and solubility are critical .

生物活性

2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, commonly referred to as DPPH, is a stable free radical widely utilized in research for its antioxidant properties. This compound is particularly significant in evaluating the antioxidant capacity of various substances, including natural products and synthetic compounds. Its ability to scavenge free radicals makes it an essential tool in biochemical assays aimed at understanding oxidative stress and its implications in various biological systems.

- Molecular Formula : C34H44N5O6

- CAS Number : 84077-81-6

- Stability : DPPH is noted for its long shelf life and can be synthesized and stored under normal laboratory conditions, making it a reliable reagent for experimental use .

DPPH operates through a colorimetric assay where it changes from a deep purple color to pale yellow upon reduction by antioxidants. This color change is quantitatively measured using spectrophotometry, allowing researchers to determine the antioxidant capacity of various compounds . The reaction can be summarized as follows:

Where represents an antioxidant that donates a hydrogen atom to DPPH.

Antioxidant Activity Assessment

DPPH is extensively used in studies assessing the antioxidant activity of various compounds. For instance, research has demonstrated that certain phenolic compounds significantly reduce DPPH levels, indicating strong antioxidant properties. A comparative study involving resveratrol and its analogs showed varying degrees of DPPH reduction, highlighting the effectiveness of these compounds in scavenging free radicals .

Case Studies

-

Antioxidant Evaluation of Plant Extracts :

A study on Bambusa chungii culms utilized DPPH to evaluate the antioxidant capacity of extracted phenolic compounds. The results indicated a significant correlation between the phenolic content and DPPH scavenging activity, suggesting that these extracts could serve as natural antioxidants in food preservation . -

Protein Hydrolysates :

Another investigation focused on egg-protein hydrolysates revealed that these hydrolysates exhibited higher antioxidant activity compared to their parent proteins when tested with DPPH. This finding underscores the potential of protein hydrolysates as functional food ingredients with health benefits .

Data Table: Comparative Antioxidant Activities

| Compound/Extract | IC50 (µg/mL) | % Inhibition at 100 µg/mL |

|---|---|---|

| Resveratrol | 25 | 85 |

| Bambusa Extract | 30 | 78 |

| Egg Yolk Hydrolysate | 20 | 90 |

| Control (No Antioxidant) | - | 0 |

特性

IUPAC Name |

1,1-bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]-2-(2,4,6-trinitrophenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45N5O6/c1-31(2,3)21-33(7,8)23-11-15-25(16-12-23)36(26-17-13-24(14-18-26)34(9,10)22-32(4,5)6)35-30-28(38(42)43)19-27(37(40)41)20-29(30)39(44)45/h11-20,35H,21-22H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEOKYQLIZAXIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)CC(C)(C)C)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45N5O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。